![molecular formula C15H18N4O B2855991 N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide CAS No. 1797814-88-0](/img/structure/B2855991.png)
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide, also known as DMXAA, is a small molecule with potential anti-tumor activity. It was first identified in the 1980s as a compound with anti-inflammatory properties, but subsequent research revealed its ability to induce tumor necrosis and inhibit tumor growth.
Mechanism of Action
Target of Action
Similar compounds have been found to target theTyrosine-protein kinase SYK and the Angiopoietin-1 receptor . These proteins play crucial roles in cellular signaling pathways, regulating various biological processes such as cell growth, differentiation, and immune responses.
Mode of Action
This interaction can lead to changes in the conformation of the target proteins, altering their function and impacting downstream signaling pathways .
Biochemical Pathways
For instance, the Tyrosine-protein kinase SYK is involved in the B-cell receptor signaling pathway, which plays a critical role in the immune response .
Pharmacokinetics
Similar compounds have been found to have good oral bioavailability and favorable pharmacokinetic profiles .
Result of Action
For instance, modulation of the Tyrosine-protein kinase SYK could impact B-cell activation and proliferation .
Advantages and Limitations for Lab Experiments
One advantage of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide is its potential anti-tumor activity, which makes it a promising candidate for cancer treatment. However, N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide's mechanism of action is not fully understood, which makes it difficult to predict its effectiveness in different cancer types. Additionally, N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide has been shown to have limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide research. One area of focus is the development of more effective synthesis methods to improve its solubility and bioavailability. Another area of focus is the investigation of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide's effectiveness in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to understand N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide's mechanism of action and to identify the specific cancer types that are most responsive to N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide treatment.
Synthesis Methods
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide can be synthesized through a multi-step process involving the reaction of 2-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-(dimethylamino)pyrimidine-4-carbaldehyde. The final product is obtained through a reduction process using sodium borohydride.
Scientific Research Applications
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide has been extensively studied for its potential anti-tumor activity. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer cell lines and animal models. N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide has also been investigated for its ability to enhance the effectiveness of chemotherapy and radiation therapy.
properties
IUPAC Name |
N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-11-6-4-5-7-13(11)14(20)17-10-12-8-9-16-15(18-12)19(2)3/h4-9H,10H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDABVYKMSYFLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=NC(=NC=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.